(1-(6-Bromopyridin-3-YL)cyclopropyl)methanol
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Overview
Description
(1-(6-Bromopyridin-3-YL)cyclopropyl)methanol: is a chemical compound that features a bromopyridine moiety attached to a cyclopropylmethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Bromopyridin-3-YL)cyclopropyl)methanol typically involves the reaction of 6-bromopyridine with cyclopropylmethanol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but they generally involve steps such as halogenation, cyclopropanation, and subsequent functional group modifications.
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactions, high-throughput screening for optimal conditions, and the use of advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-(6-Bromopyridin-3-YL)cyclopropyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution of the bromine atom can result in various substituted pyridine derivatives.
Scientific Research Applications
(1-(6-Bromopyridin-3-YL)cyclopropyl)methanol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-(6-Bromopyridin-3-YL)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to these targets, while the cyclopropylmethanol group can influence the compound’s overall reactivity and stability. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-(6-Bromopyridin-3-YL)cyclopropyl)methanol include:
(1-(6-Chloropyridin-3-YL)cyclopropyl)methanol: A similar compound with a chlorine atom instead of bromine.
(1-(6-Fluoropyridin-3-YL)cyclopropyl)methanol: A fluorine-substituted analog.
(1-(6-Methylpyridin-3-YL)cyclopropyl)methanol: A methyl-substituted derivative.
Uniqueness
The uniqueness of this compound lies in its bromine substitution, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
1447607-60-4 |
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Molecular Formula |
C9H10BrNO |
Molecular Weight |
228.09 g/mol |
IUPAC Name |
[1-(6-bromopyridin-3-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C9H10BrNO/c10-8-2-1-7(5-11-8)9(6-12)3-4-9/h1-2,5,12H,3-4,6H2 |
InChI Key |
XFHLASNIELORTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
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